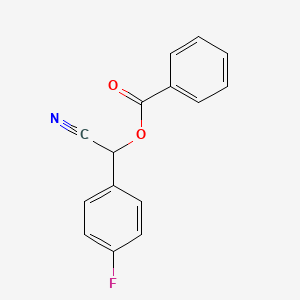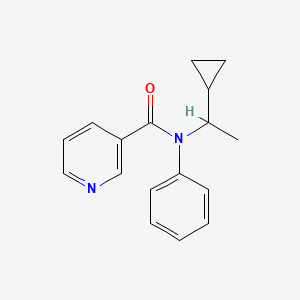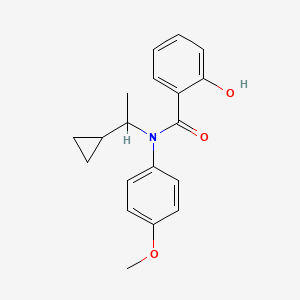
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide
Vue d'ensemble
Description
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide, also known as CPPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPPEB is a selective agonist of the G protein-coupled receptor 55 (GPR55), which is a relatively new member of the cannabinoid receptor family. In
Applications De Recherche Scientifique
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide has been found to have potential therapeutic applications in various fields of research such as neuroprotection, pain management, and cancer treatment. Studies have shown that N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide can protect against neuronal damage caused by ischemia-reperfusion injury and reduce neuropathic pain in animal models. Additionally, N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Mécanisme D'action
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide acts as a selective agonist of GPR55, a receptor that is widely expressed in the central nervous system and peripheral tissues. GPR55 has been found to play a role in various physiological processes such as pain modulation, inflammation, and bone metabolism. Activation of GPR55 by N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide leads to the activation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide has been found to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of inflammatory responses, and the induction of apoptosis in cancer cells. Studies have shown that N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide can increase intracellular calcium levels in various cell types, leading to the activation of downstream signaling pathways. Additionally, N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide has been found to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and microglial cells, suggesting a potential role in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide has several advantages as a research tool, including its selectivity for GPR55 and its ability to activate downstream signaling pathways. However, there are also limitations to its use in lab experiments. For example, N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide has low solubility in water, which can make it difficult to administer in vivo. Additionally, the lack of specific antibodies for GPR55 can make it challenging to study the receptor's expression and localization.
Orientations Futures
There are several potential future directions for research on N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide. One area of interest is the development of more potent and selective agonists of GPR55, which could be used to further investigate the receptor's physiological functions. Additionally, studies could be conducted to explore the potential therapeutic applications of N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide in various disease models, such as Alzheimer's disease and cancer. Finally, research could be conducted to investigate the role of GPR55 in other physiological processes, such as bone metabolism and reproductive function.
Propriétés
IUPAC Name |
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(14-11-12-14)20(16-8-4-6-10-18(16)23-2)19(22)15-7-3-5-9-17(15)21/h3-10,13-14,21H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFINGUXDHOYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C2=CC=CC=C2OC)C(=O)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2S*,4R*)-1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B3823072.png)
![3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde](/img/structure/B3823079.png)
acetic acid](/img/structure/B3823086.png)
![[(3-methyl-2-quinoxalinyl)thio]acetic acid](/img/structure/B3823091.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-L-prolinamide](/img/structure/B3823099.png)


![2-[(benzoyloxy)methyl]-5-(6-methyl-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B3823127.png)




![2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B3823160.png)
